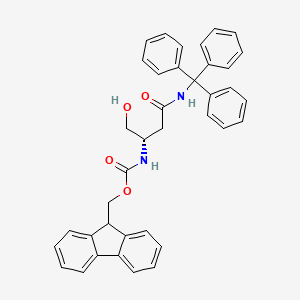
Fmoc-Asparaginol(Trt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Asparaginol(Trt) is a compound used in peptide synthesis . Its IUPAC name is 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate . The molecular weight of Fmoc-Asparaginol(Trt) is 582.7 .
Synthesis Analysis
Fmoc-Asparaginol(Trt) is used in peptide synthesis and has good solubility properties in most organic solvents . The synthesis of Fmoc-Asparaginol(Trt) involves coupling procedures .Molecular Structure Analysis
The molecular formula of Fmoc-Asparaginol(Trt) is C38H34N2O4 . The Hill formula is C₃₈H₃₂N₂O₅ .Chemical Reactions Analysis
Fmoc-Asparaginol(Trt) is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .Physical And Chemical Properties Analysis
The molar mass of Fmoc-Asparaginol(Trt) is 596.69 g/mol . It has a melting point of 220 °C . The solubility of Fmoc-Asparaginol(Trt) is less than 0.00005 g/l .科学的研究の応用
Fmoc-Asparaginol(Trt), also known as N-α-Fmoc-N-β-trityl-L-asparagine, is a derivative of the amino acid asparagine . It is commonly used in peptide synthesis . Here’s a brief overview of its use:
1. Field: Peptide Synthesis Fmoc-Asparaginol(Trt) is used as a building block in the synthesis of peptides . Peptides are short chains of amino acids that are linked together, and they play many important roles in the body.
2. Application The compound is used to introduce the amino acid asparagine into a peptide chain . The Fmoc group protects the amino group of the asparagine, while the Trt group protects the side chain. These protecting groups prevent unwanted reactions from occurring during the synthesis process .
3. Method of Application In peptide synthesis, Fmoc-Asparaginol(Trt) is added to a solid support, and the Fmoc group is then removed to expose the amino group. The next amino acid (with its own protecting group) is then added to the chain. This process is repeated until the desired peptide is synthesized .
4. Results or Outcomes The use of Fmoc-Asparaginol(Trt) in peptide synthesis has been shown to result in significantly purer peptides than other derivatives used for the introduction of asparagine . The Trt protecting group can be removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .
1. Field: Protection of Polyfunctional α-Amino Acids Fmoc-Asparaginol(Trt) can be used in the protection of polyfunctional α-amino acids . This is a crucial step in peptide synthesis, especially when the peptide being synthesized contains multiple functional groups that need to be protected .
2. Application The compound is used to protect the amino and side chain groups of asparagine during the synthesis of peptides that contain multiple functional groups . This prevents unwanted reactions from occurring during the synthesis process .
3. Method of Application In the synthesis of trityl-protected peptides, Fmoc-Asparaginol(Trt) and similar compounds are added to the peptide chain. The Fmoc and Trt groups protect the amino and side chain groups of asparagine, respectively .
4. Results or Outcomes The use of Fmoc-Asparaginol(Trt) in the protection of polyfunctional α-amino acids has been shown to result in the successful synthesis of trityl-protected peptides . For example, Trt-Ser (Trt)-Phe-NH2 is one such peptide that has been synthesized using this method .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYFGFABGWFFO-PMERELPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673773 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asparaginol(Trt) | |
CAS RN |
161529-14-2 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


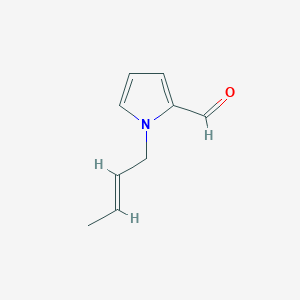
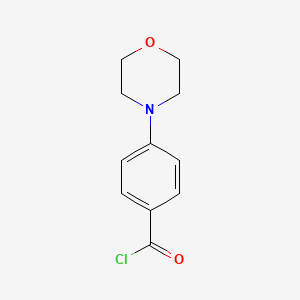
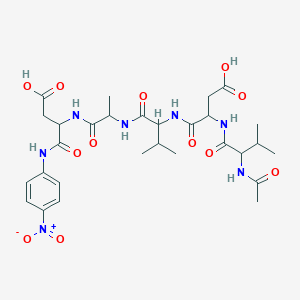
![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)
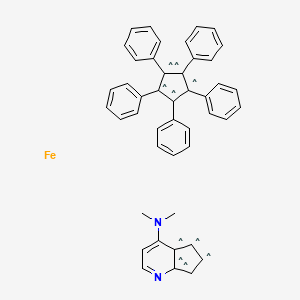
![N-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-ylidenehydroxylamine](/img/structure/B1143155.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)
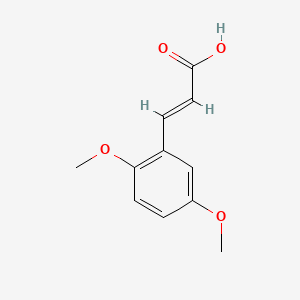
![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)